3-[3-(1-Benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1-Benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a benzofuran moiety, a morpholine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic synthesis. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde. The pyrazole ring can be introduced via a condensation reaction with hydrazine and a diketone. The morpholine ring is then attached through a nucleophilic substitution reaction. Finally, the propanenitrile group is introduced through a cyanation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-[3-(1-Benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(1-Benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The benzofuran moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Morpholine derivatives: Used in various pharmaceutical applications.
Uniqueness
3-[3-(1-Benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile is unique due to the combination of its three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c20-6-3-7-23-13-15(19(24)22-8-10-25-11-9-22)18(21-23)17-12-14-4-1-2-5-16(14)26-17/h1-2,4-5,12-13H,3,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFLDYVGQNDETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.